

Development of a Validated Bioanalytical Method for Fosinoprilat: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fosinopril	
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This document provides a comprehensive guide to developing and validating a bioanalytical method for the quantification of **Fosinopril**at, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor **Fosinopril**, in biological matrices. The protocols and data presented are compiled from various validated methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

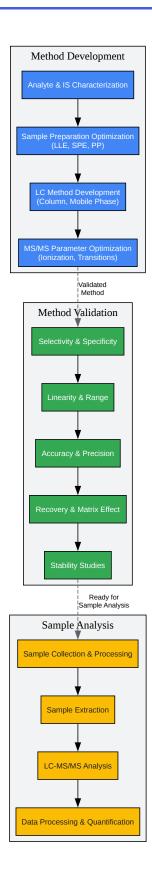
Introduction

Fosinopril is a prodrug that is hydrolyzed in vivo by esterases to its active form, **Fosinopril**at. Accurate measurement of **Fosinopril**at concentrations in biological samples, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the key steps and considerations for establishing a robust and reliable bioanalytical method for **Fosinopril**at.

Bioanalytical Method Workflow

The overall workflow for the development and validation of a bioanalytical method for **Fosinopril**at is depicted below. This process ensures the method is reliable, reproducible, and suitable for its intended purpose.





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